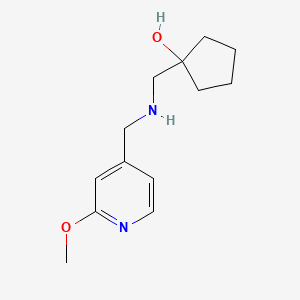
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol is a complex organic compound that features a cyclopentanol core with a methoxypyridinylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy group or to convert the pyridine ring into a piperidine ring.
Substitution: The methoxypyridine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamines .
Scientific Research Applications
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(Anilinomethyl)phenol
Uniqueness
1-((((2-Methoxypyridin-4-yl)methyl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, such as the combination of a cyclopentanol core with a methoxypyridinylmethylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[[(2-methoxypyridin-4-yl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-8-11(4-7-15-12)9-14-10-13(16)5-2-3-6-13/h4,7-8,14,16H,2-3,5-6,9-10H2,1H3 |
InChI Key |
VNTZJHOMMSZYHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)CNCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















